Cas no 1179926-83-0 (2-fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic Acid)
2-fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic Acid
- 1179926-83-0
- 2-Fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%
- DTXSID60681278
- 4,5'-Difluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
- AKOS005821383
- MFCD12859514
-
- MDL: MFCD12859514
- Inchi: 1S/C14H10F2O3/c1-19-13-5-3-9(15)7-10(13)8-2-4-12(16)11(6-8)14(17)18/h2-7H,1H3,(H,17,18)
- InChI Key: MALSJLIPZWMCNF-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C(=O)O)C1C=C(C=CC=1OC)F
Computed Properties
- Exact Mass: 264.05980050g/mol
- Monoisotopic Mass: 264.05980050g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 46.5Ų
2-fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB327893-5 g |
2-Fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%; . |
1179926-83-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB327893-5g |
2-Fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%; . |
1179926-83-0 | 95% | 5g |
€1159.00 | 2024-06-08 |
2-fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic Acid Suppliers
2-fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic Acid Related Literature
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 2-fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic Acid
Introduction to 2-fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic Acid (CAS No. 1179926-83-0)
2-fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid, identified by the CAS number 1179926-83-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoic acid derivatives, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of fluoro and methoxy substituents, contribute to its unique chemical properties and make it a subject of interest for further investigation.
The benzoic acid core structure is well-documented for its role in various biological processes, including inflammation modulation, metabolic regulation, and antioxidant effects. The introduction of fluorine atoms at specific positions enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. In particular, the fluorine atom at the 2-position and the fluoro-substituted phenyl ring at the 5-position in 2-fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid contribute to its distinctive pharmacokinetic profile.
Recent studies have highlighted the importance of fluorinated aromatic compounds in the development of novel therapeutic agents. The methoxy group at the 2-position of the phenyl ring further modulates the electronic properties of the molecule, influencing its interactions with biological targets. This combination of structural elements makes 2-fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid a promising candidate for further exploration in drug discovery.
In the context of contemporary pharmaceutical research, this compound has been investigated for its potential role in modulating inflammatory pathways. In vitro studies have demonstrated that derivatives of benzoic acid can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. The presence of fluoro and methoxy groups may enhance binding affinity and selectivity, potentially leading to more effective anti-inflammatory agents.
The synthetic pathways for preparing 2-fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid involve multi-step organic reactions, including fluorination and methylation processes. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic methods are critical for producing sufficient quantities of the compound for preclinical and clinical studies.
Evaluation of the pharmacological properties of 2-fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid has revealed interesting findings regarding its potential therapeutic applications. Animal models have shown that this compound exhibits anti-inflammatory effects comparable to existing drugs but with improved metabolic stability. This suggests that it could be a valuable addition to therapeutic strategies targeting chronic inflammatory diseases.
The chemical stability and solubility profile of 2-fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid are also areas of focus. Fluorinated compounds often exhibit enhanced stability under various conditions, which is advantageous for drug formulation and delivery. Preliminary data indicate that this compound maintains its structural integrity under standard storage conditions, making it suitable for long-term research and development purposes.
In conclusion, 2-fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid (CAS No. 1179926-83-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Further research is warranted to fully elucidate its therapeutic potential and optimize its use in medical applications. The combination of fluorine and methoxy substituents offers a versatile platform for developing novel drugs with improved efficacy and safety profiles.
1179926-83-0 (2-fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic Acid) Related Products
- 1365272-32-7(Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate)
- 1184537-99-2(2-fluoro-5-(4-methoxy-3-methylphenyl)benzoic Acid)
- 1179609-46-1(2-fluoro-4-(2-methoxyphenyl)benzoic Acid)
- 1179916-77-8(4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid)
- 1183080-90-1(2-fluoro-4-(4-methoxy-3-methylphenyl)benzoic Acid)
- 1183891-33-9(5-(2,5-dimethoxyphenyl)-2-fluorobenzoic acid)
- 1178303-59-7(2-fluoro-5-(2-methoxyphenyl)benzoic acid)
- 1179664-08-4(5-(2,4-dimethoxyphenyl)-2-fluorobenzoic acid)
- 1261992-71-5(2-fluoro-5-(2-methoxy-5-methylphenyl)benzoic Acid)
- 877383-80-7(2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoic Acid)